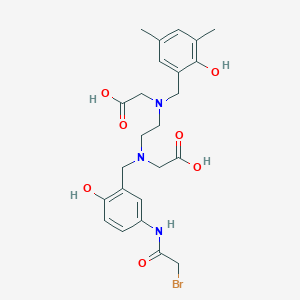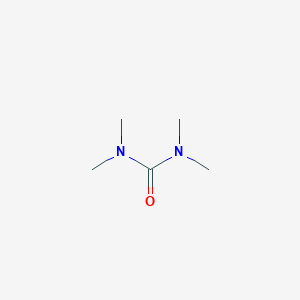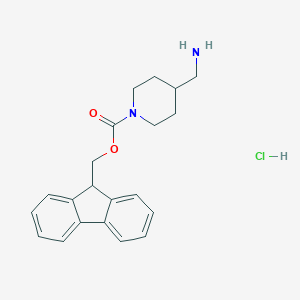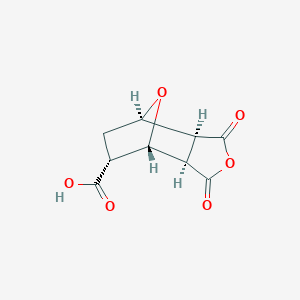
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, also known as HDBED, is a chelating agent that has been extensively studied in scientific research. HDBED has a unique structure that allows it to bind to metal ions, making it useful in various applications.
Mecanismo De Acción
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid binds to metal ions through its chelating properties. The two hydroxyl groups on the benzyl ring and the amide group on the ethylenediamine chain coordinate with metal ions, forming stable complexes. The chelation of metal ions by N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can affect the biochemical and physiological properties of the metal ions.
Efectos Bioquímicos Y Fisiológicos
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been shown to have various biochemical and physiological effects. It can affect the activity of metalloproteins by chelating metal ions, leading to changes in protein structure and function. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has also been shown to have antioxidant properties, protecting cells from oxidative stress. In addition, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for MRI, allowing for the visualization of metal ions in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in lab experiments is its high affinity for metal ions, allowing for the efficient chelation of metal ions. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is also stable under physiological conditions, making it suitable for in vivo applications. However, one limitation of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is its potential toxicity, as it can chelate essential metal ions in the body.
Direcciones Futuras
There are several future directions for the use of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in scientific research. One direction is the development of new chelating agents based on the structure of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, with improved properties such as increased selectivity and reduced toxicity. Another direction is the application of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Furthermore, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can be used as a tool to study metal ion transport and metabolism in cells and organisms.
Métodos De Síntesis
The synthesis of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid involves multiple steps, starting with the reaction between 2,3,5-trimethylphenol and 2-bromoacetophenone to form 2-hydroxy-3,5-dimethylbenzyl 2-bromoacetate. The intermediate product is then reacted with N-(2-aminoethyl)ethylenediamine to form N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine. The final step involves the addition of diethylenetriaminepentaacetic acid (DTPA) to form N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used in various fields, including biochemistry, environmental science, and medicinal chemistry. In biochemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to study metalloproteins and their functions. In environmental science, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to remove heavy metal ions from contaminated water. In medicinal chemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for magnetic resonance imaging (MRI).
Propiedades
Número CAS |
126753-16-0 |
|---|---|
Nombre del producto |
N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid |
Fórmula molecular |
C24H30BrN3O7 |
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
2-[2-[[5-[(2-bromoacetyl)amino]-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C24H30BrN3O7/c1-15-7-16(2)24(35)18(8-15)12-28(14-23(33)34)6-5-27(13-22(31)32)11-17-9-19(3-4-20(17)29)26-21(30)10-25/h3-4,7-9,29,35H,5-6,10-14H2,1-2H3,(H,26,30)(H,31,32)(H,33,34) |
Clave InChI |
TYGKKGMYKKRIJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C |
Otros números CAS |
126753-16-0 |
Sinónimos |
BrMe2HBED N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















